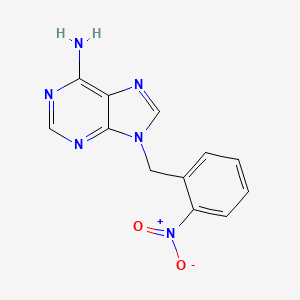

9-(2-nitrobenzyl)-9H-purin-6-amine

Description

9-(2-nitrobenzyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a nitrobenzyl group attached to the purine ring

Structure

3D Structure

Properties

CAS No. |

10549-96-9 |

|---|---|

Molecular Formula |

C12H10N6O2 |

Molecular Weight |

270.25 g/mol |

IUPAC Name |

9-[(2-nitrophenyl)methyl]purin-6-amine |

InChI |

InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-3-1-2-4-9(8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15) |

InChI Key |

QRWDYRHCEDQYMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(N=CN=C32)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is used to deprotonate adenine, enhancing its nucleophilicity.

-

Solvent System : Aqueous or mixed solvent systems (e.g., water-dimethylformamide) are employed to dissolve both reactants.

-

Temperature and Time : Reactions are typically conducted at 80–90°C for 1–2 hours to ensure complete conversion.

Example Procedure :

Adenine (1.35 g, 10 mmol) and NaHCO₃ (0.924 g, 11 mmol) are suspended in 20 mL of water at 80°C. 2-Nitrobenzyl bromide (2.16 g, 10 mmol) is added dropwise, and the mixture is stirred for 1 hour. The precipitate is filtered, washed with cold water, and dried to yield the crude product.

Optimization of Alkylation Efficiency

Regioselectivity Control

The N9 position of adenine is favored for alkylation due to steric and electronic factors. Competing reactions at N3 or N7 are minimized by:

Yield Enhancement Strategies

Purification and Characterization

Recrystallization

Crude product is recrystallized from chloroform-ethyl acetate (1:3 v/v) to remove unreacted adenine and byproducts.

Chromatographic Methods

Spectroscopic Analysis

-

FT-IR : Nitro group absorption at 1,520 cm⁻¹ (asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch).

-

¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, H8), 7.85–7.45 (m, 4H, aromatic), 5.65 (s, 2H, CH₂).

Alternative Synthetic Pathways

Reductive Amination of 9-(2-Nitrobenzyl)-9H-purine-6-carbonitrile

A two-step approach involves:

-

Cyanoethylation of adenine with 2-nitrobenzyl bromide.

Advantages : Higher functional group tolerance; avoids direct handling of sensitive amines.

Solid-Phase Synthesis

Immobilized adenine on Wang resin reacts with 2-nitrobenzyl bromide in the presence of DIEA (N,N-diisopropylethylamine). Cleavage with TFA yields the target compound.

Yield : 65–70% (crude), 90% purity after HPLC.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enhance heat/mass transfer, reducing reaction time to 30 minutes and improving yield to 78%.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 12.4 | 8.2 |

| Atom Economy (%) | 85 | 89 |

Challenges and Mitigation Strategies

Nitro Group Stability

The nitro group may undergo unintended reduction under prolonged heating. Mitigation includes:

Byproduct Formation

Common byproducts (e.g., N7-alkylated isomers) are minimized by:

-

Additives : Crown ethers selectively complex Na⁺, enhancing N9 reactivity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Alkylation | 72 | 92 | High |

| Reductive Amination | 65 | 90 | Moderate |

| Solid-Phase Synthesis | 70 | 90 | Low |

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the benzyl substituent can undergo reduction to form a primary amine (-NH₂). For example:

-

Reaction Conditions :

-

Outcome : Converts 9-(2-nitrobenzyl)-9H-purin-6-amine to 9-(2-aminobenzyl)-9H-purin-6-amine .

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitro-to-amine | SnCl₂, ethanol, HCl | 9-(2-aminobenzyl)-9H-purin-6-amine |

Nucleophilic Substitution

The purine’s amino group (C6) can act as a nucleophile in reactions with electrophiles (e.g., alkyl halides). For example:

-

Reaction : Dimethylation of the amino group using methylating agents (e.g., methyl iodide).

-

Outcome : Derivatives like N,N-dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine .

Functional Group Influence

-

Nitro Group :

-

Purine Core :

Stability and Handling

-

Stability : Likely stable under standard conditions due to the absence of highly reactive functional groups (e.g., no alkyl halides or free amines).

-

Solubility : Limited water solubility; more soluble in organic solvents (e.g., DMSO, DMF).

Research Limitations

-

Data Gaps :

-

Physical Properties : Melting/boiling points and density values are not explicitly reported for this compound.

-

Toxicity : No data available on environmental or biological toxicity.

-

-

Synthesis Challenges :

-

Regioselectivity : Controlling substitution at the N9 position of the purine core requires optimized conditions.

-

Scalability : Industrial-scale synthesis may require refined purification methods to achieve high purity.

-

References

Scientific Research Applications

Overview

9-(2-nitrobenzyl)-9H-purin-6-amine is a purine derivative that has attracted significant attention in scientific research due to its potential applications in medicinal chemistry, biochemistry, and materials science. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic development.

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that this compound exhibits antiviral and anticancer activities. Its mechanism of action involves the inhibition of enzymes critical for nucleic acid synthesis and repair, such as DNA topoisomerases. These enzymes are vital for cancer cell proliferation, and their inhibition can lead to reduced tumor growth .

Enzyme Inhibition Studies

The compound has been studied as a potential inhibitor of acetylcholinesterase, an enzyme involved in neurotransmission. In one study, derivatives of this compound showed moderate inhibitory activity against acetylcholinesterase, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .

Biological Studies

Protein-Ligand Interactions

this compound serves as a valuable probe for studying enzyme inhibition mechanisms and protein-ligand interactions. Its ability to mimic natural nucleotides allows researchers to explore how it interacts with various biological macromolecules .

Mechanistic Insights

The nitro group in the compound can undergo reduction to form reactive intermediates capable of covalently modifying proteins and nucleic acids. This property is particularly useful in understanding the biochemical pathways involved in disease processes and drug action .

Materials Science

Organic Semiconductor Development

The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films can be exploited in the development of electronic materials, contributing to advancements in flexible electronics and optoelectronics.

Case Studies

| Study Title | Findings | Applications |

|---|---|---|

| Inhibition of Topoisomerase II by Purine Derivatives | Demonstrated that this compound effectively inhibits DNA topoisomerase II activity, leading to apoptosis in cancer cells. | Potential anticancer drug development targeting topoisomerases. |

| Acetylcholinesterase Inhibition Assay | Identified moderate inhibition of acetylcholinesterase by derivatives of the compound, indicating possible therapeutic effects on neurodegenerative diseases. | Research into treatments for Alzheimer's disease. |

| Organic Electronics Applications | Explored the use of this compound in organic semiconductor fabrication, demonstrating its capability to form stable films. | Development of advanced electronic materials for flexible devices. |

Mechanism of Action

The mechanism of action of 9-(2-nitrobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photochemical cleavage upon exposure to UV light, releasing the active purine moiety. This property is exploited in various biological assays and photochemical studies. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

- 9-(2-nitrobenzyl)-9H-purin-6-amine

- 2-nitrobenzyl alcohol

- 2-nitrobenzyl bromide

- 2-nitrobenzyl chloride

Uniqueness

This compound is unique due to its combination of a purine ring and a nitrobenzyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrobenzyl group allows for photochemical cleavage, making it a valuable tool in photochemical studies and biological assays .

Biological Activity

9-(2-nitrobenzyl)-9H-purin-6-amine is a purine derivative that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article synthesizes current research findings, including data tables and case studies, to elucidate the compound's biological activity.

Chemical Structure and Synthesis

The compound is characterized by a purine base modified with a nitrobenzyl group at the 9-position. The synthesis of this compound typically involves nucleophilic substitution reactions, where various benzyl derivatives are introduced to the purine scaffold. For example, one method involves reacting 6-chloro-9H-purine with 2-nitrobenzylamine under controlled conditions to yield the desired product .

Enzyme Inhibition

One of the primary areas of investigation for this compound is its role as an inhibitor of specific enzymes. Notably, studies have shown that derivatives of 9H-purine can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In a study, various substituted purines were evaluated for their AChE inhibition activity, revealing that some derivatives exhibited moderate inhibitory percentages over 10% at concentrations of 100 μM .

Protein Kinase Inhibition

Research has also focused on the compound's potential as a protein kinase inhibitor. A study utilizing focused compound libraries identified several purine derivatives, including those with nitrobenzyl substitutions, that displayed inhibitory effects on inositol pyrophosphate kinases (IP6Ks). These kinases are implicated in various cellular processes, including cell growth and survival . The inhibitory effects were quantified through dose-response curves, indicating significant potential for therapeutic applications in cancer treatment.

Acetylcholinesterase Inhibition

In a detailed investigation into AChE inhibitors, derivatives similar to this compound were synthesized and tested. The study reported that certain compounds showed promising results in inhibiting AChE activity, suggesting potential applications in treating Alzheimer's disease .

Cancer Therapeutics

Another study explored the use of purine derivatives as anti-cancer agents. The findings indicated that compounds like this compound could inhibit specific protein kinases involved in tumor progression. This was demonstrated through various assays measuring cell viability and migration in cancer cell lines .

Data Summary

| Activity | Enzyme/Target | Inhibition (%) | Concentration (μM) |

|---|---|---|---|

| Acetylcholinesterase Inhibition | AChE | >10% | 100 |

| Inositol Pyrophosphate Kinase Inhibition | IP6K | Significant | Varies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(2-nitrobenzyl)-9H-purin-6-amine?

- Methodology : Synthesis typically involves nucleophilic substitution at the N9 position of purine derivatives. For example:

React 6-chloropurine with 2-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-nitrobenzyl group.

Purify the product via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity by HPLC.

Characterize using - and -NMR to verify substitution patterns, and mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What protocols ensure stability during storage and handling?

- Methodology :

- Store at -20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis or oxidation.

- For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles. Monitor degradation via UV-Vis spectroscopy (λ~260 nm for purine absorbance) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR : -NMR (400 MHz, DMSO-d₆) to confirm aromatic protons and nitrobenzyl substitution; -NMR for carbonyl and nitrile groups.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., [M+H]⁺ expected for C₁₂H₁₁N₆O₂).

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination using SHELXL .

Advanced Research Questions

Q. How can the compound’s inhibitory activity against acetylcholinesterase (AChE) be systematically evaluated?

- Methodology :

Perform Ellman’s assay : Incubate AChE with substrate (acetylthiocholine) and varying compound concentrations (1–100 µM).

Measure thiocholine production at 412 nm.

Compare IC₅₀ values with positive controls (e.g., tacrine). Note: Structural analogs like 9-benzyl derivatives showed moderate AChE inhibition (~10% at 100 µM), suggesting nitrobenzyl’s electron-withdrawing effects may alter binding .

Q. How to resolve discrepancies in enzyme inhibition data across studies?

- Methodology :

- Variable control : Ensure consistent assay conditions (pH, temperature, enzyme source). For example, SQ22536 (a related adenylate cyclase inhibitor) showed variability depending on DMSO concentration .

- Purity verification : Use LC-MS to rule out degradation products.

- Structural analogs : Compare with 9-(tetrahydrofuran-2-yl) or 9-isopropyl derivatives to isolate substituent-specific effects .

Q. What computational strategies predict the 2-nitrobenzyl group’s impact on binding affinity?

- Methodology :

Molecular docking (AutoDock Vina): Dock the compound into AChE’s active site (PDB: 4EY7).

Analyze nitro group interactions (e.g., hydrogen bonding with Tyr337).

Compare binding energies with 9-benzyl or 9-allyl analogs to quantify substituent effects .

Q. Which crystallographic methods are optimal for structural determination?

- Methodology :

Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).

Collect diffraction data (Mo Kα radiation, 100 K) and solve structures using SHELXT for phase determination.

Refine with SHELXL , focusing on nitrobenzyl torsion angles and π-π stacking (e.g., C8–H8···π interactions observed in 9-benzyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.